Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate
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Overview
Description
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines. . This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has some inherent challenges.
Chemical Reactions Analysis
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride in methanol, which can be used to synthesize azetidin-3-yl-acetic acid methyl ester hydrochloride . The aza-Michael addition and Suzuki–Miyaura cross-coupling reactions are also commonly employed to modify the compound and introduce new functional groups .
Scientific Research Applications
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate has several applications in scientific research. . The compound’s unique structure makes it a valuable building block for the development of new drugs and therapeutic agents. Additionally, it is used in the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .
Mechanism of Action
The mechanism of action of Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate can be compared with other similar compounds, such as Methyl 2-(oxetan-3-ylidene)acetate and other azetidine derivatives . These compounds share similar structural features but differ in their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for various applications in chemistry and biology.
Properties
Molecular Formula |
C7H13NO3 |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6(4-9)5-2-8-3-5/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
HKKVBCOJXUIKRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CO)C1CNC1 |
Origin of Product |
United States |
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